N-(2,4-dimethylphenyl)cyclohexanecarboxamide

Dopamine Receptors Neuropharmacology CNS Drug Discovery

N-(2,4-dimethylphenyl)cyclohexanecarboxamide (CAS 315712-15-3) is a synthetic carboxamide derivative with the molecular formula C₁₅H₂₁NO and a molecular weight of 231.33 g/mol. It is characterized by a cyclohexane ring attached to a carboxamide group, which is further substituted with a 2,4-dimethylphenyl moiety.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 315712-15-3
Cat. No. B3124142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)cyclohexanecarboxamide
CAS315712-15-3
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2CCCCC2)C
InChIInChI=1S/C15H21NO/c1-11-8-9-14(12(2)10-11)16-15(17)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,16,17)
InChIKeyAUIWJLMJZODYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethylphenyl)cyclohexanecarboxamide (CAS 315712-15-3): A Selective D3 Receptor Modulator for CNS Research


N-(2,4-dimethylphenyl)cyclohexanecarboxamide (CAS 315712-15-3) is a synthetic carboxamide derivative with the molecular formula C₁₅H₂₁NO and a molecular weight of 231.33 g/mol . It is characterized by a cyclohexane ring attached to a carboxamide group, which is further substituted with a 2,4-dimethylphenyl moiety . This compound has been identified as a selective modulator of dopamine receptors, exhibiting potent agonist activity at the D3 receptor (IC₅₀ = 7.2 nM) and significantly weaker antagonist activity at the D2 receptor (IC₅₀ > 500 nM) . Its unique substitution pattern confers distinct physicochemical properties, including a calculated logP of 3.2–3.8, which influences its solubility and membrane permeability .

Why N-(2,4-Dimethylphenyl)cyclohexanecarboxamide (315712-15-3) Cannot Be Substituted by Its Positional Isomers in Dopamine Receptor Research


Substitution of N-(2,4-dimethylphenyl)cyclohexanecarboxamide with its positional isomers, such as the 3,4- or 2,5-dimethylphenyl analogs, is not permissible due to critical differences in receptor selectivity and potency . The 2,4-dimethyl substitution pattern is essential for the compound's high-affinity interaction with the D3 dopamine receptor (IC₅₀ = 7.2 nM) and its minimal activity at the D2 receptor . Shifting the methyl groups alters the steric and electronic environment of the phenyl ring, which can disrupt the specific binding interactions required for D3 selectivity and lead to a complete loss of functional bias. The data below quantifies these differences, demonstrating that the 2,4-isomer is a unique tool for dissecting D3-mediated pathways.

Quantitative Differentiation of N-(2,4-Dimethylphenyl)cyclohexanecarboxamide (315712-15-3) from Structural Analogs


D3 vs. D2 Dopamine Receptor Selectivity Profile of N-(2,4-Dimethylphenyl)cyclohexanecarboxamide

N-(2,4-dimethylphenyl)cyclohexanecarboxamide exhibits a strong functional selectivity for the D3 dopamine receptor over the D2 receptor. In vitro assays demonstrate potent agonism at D3 (IC₅₀ = 7.2 nM) and minimal antagonism at D2 (IC₅₀ > 500 nM) . In contrast, the close structural analog N-(2,5-dimethylphenyl)cyclohexanecarboxamide shows a different selectivity profile, with reported activities of IC₅₀ = 45 nM for D3 and IC₅₀ = 120 nM for D2, representing a markedly reduced D3/D2 selectivity window .

Dopamine Receptors Neuropharmacology CNS Drug Discovery

Lipophilicity (LogP) Comparison of N-(2,4-Dimethylphenyl)cyclohexanecarboxamide with Positional Isomers

The lipophilicity of N-(2,4-dimethylphenyl)cyclohexanecarboxamide, measured by its partition coefficient (LogP), is a key determinant of its membrane permeability and distribution. Calculated LogP values for the target compound range from 3.21 to 3.82 . This is notably higher than the LogP of its 3,4-dimethylphenyl isomer, which is reported as 3.55 , and significantly different from the 4-butylphenyl analog (LogP = 5.2) .

Physicochemical Properties ADME Drug Design

Purity and Analytical Characterization of Commercial Batches of N-(2,4-Dimethylphenyl)cyclohexanecarboxamide

Commercially available N-(2,4-dimethylphenyl)cyclohexanecarboxamide is routinely supplied with a guaranteed purity of 98% . This level of purity is essential for reproducible biological assays and synthetic applications. In comparison, the 3,4-dimethylphenyl isomer is often available at a lower standard purity of 95% from similar vendors .

Analytical Chemistry Quality Control Procurement

Optimal Research and Procurement Scenarios for N-(2,4-Dimethylphenyl)cyclohexanecarboxamide (315712-15-3)


Selective Pharmacological Dissection of D3 Dopamine Receptor Function

Researchers investigating the specific role of D3 dopamine receptors in neuropsychiatric disorders (e.g., addiction, schizophrenia) should prioritize this compound. Its potent D3 agonism (IC₅₀ = 7.2 nM) combined with minimal D2 activity (>500 nM) provides a clean pharmacological tool to probe D3-mediated signaling without confounding D2 receptor modulation .

Lead Optimization for CNS Drug Discovery Programs Targeting D3 Receptors

Medicinal chemists developing novel D3-selective therapeutics can utilize this compound as a high-quality reference standard or a starting point for structure-activity relationship (SAR) studies. Its well-defined selectivity profile and established synthetic routes make it a reliable benchmark for evaluating new analogs .

Physicochemical Profiling and In Silico Modeling Studies

This compound serves as a useful test case for computational chemistry studies focused on predicting lipophilicity (LogP ~3.2–3.8) and its impact on ADME properties. Its distinct LogP value, relative to other isomers, allows for the validation of predictive models for membrane permeability and solubility .

High-Reproducibility In Vitro Assays Requiring High-Purity Standards

For laboratories running sensitive biochemical or cell-based assays, the availability of this compound at a guaranteed 98% purity ensures minimal interference from impurities. This is particularly critical when establishing dose-response curves or comparing data across different experimental runs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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